molecular formula C33H57LiN7O17P3S B12058926 Dodecanoyl-Coenzyme A lithium salt

Dodecanoyl-Coenzyme A lithium salt

Cat. No.: B12058926
M. Wt: 955.8 g/mol
InChI Key: FWNUZMNRIPYTPZ-CDSRRKEDSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanoyl-Coenzyme A lithium salt can be synthesized through a series of chemical reactions involving coenzyme A and dodecanoic acid (lauric acid). The synthesis typically involves the activation of lauric acid to form lauroyl chloride, which then reacts with coenzyme A in the presence of a base to form dodecanoyl-coenzyme A. The lithium salt form is obtained by neutralizing the product with lithium hydroxide .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Dodecanoyl-Coenzyme A lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various dodecanoyl-CoA derivatives, such as dodecanoyl-CoA alcohols and dodecanoyl-CoA esters, which have different applications in biochemical and industrial processes .

Mechanism of Action

Dodecanoyl-Coenzyme A lithium salt functions as an acyl group carrier in various biochemical processes. It forms reversible thioester bonds with carbon chains, allowing it to participate in lipid metabolism and biosynthesis. The compound interacts with molecular targets such as acyltransferases and enzymes involved in fatty acid transport and metabolism . The pathways involved include the tricarboxylic acid cycle and fatty acid oxidation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dodecanoyl-coenzyme A lithium salt include:

  • Myristoyl coenzyme A lithium salt
  • Palmitoyl coenzyme A lithium salt
  • Octanoyl coenzyme A lithium salt hydrate
  • 2-Butenoyl coenzyme A lithium salt
  • Decanoyl coenzyme A monohydrate
  • Hexanoyl coenzyme A trilithium salt hydrate
  • Oleoyl coenzyme A lithium salt
  • Arachidonoyl coenzyme A lithium salt
  • Butyryl coenzyme A lithium salt hydrate
  • Crotonoyl coenzyme A trilithium salt

Uniqueness

This compound is unique due to its specific chain length (C-12) and its role as an intermediate in lipid metabolism. Its ability to form reversible thioester bonds with carbon chains makes it a versatile compound in biochemical processes. Additionally, its involvement in both lipid biosynthesis and fatty acid transport distinguishes it from other acyl-CoA derivatives .

Properties

Molecular Formula

C33H57LiN7O17P3S

Molecular Weight

955.8 g/mol

IUPAC Name

lithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] phosphate

InChI

InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1

InChI Key

FWNUZMNRIPYTPZ-CDSRRKEDSA-M

Isomeric SMILES

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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